molecular formula C10H16O7 B12064050 Methyl2,4-Di-O-acetyl-beta-D-xylopyranoside

Methyl2,4-Di-O-acetyl-beta-D-xylopyranoside

Cat. No.: B12064050
M. Wt: 248.23 g/mol
InChI Key: IQLDLDAVSNIHGI-UHFFFAOYSA-N
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Description

Methyl2,4-Di-O-acetyl-beta-D-xylopyranoside is a chemical compound with the molecular formula C10H16O7 and a molar mass of 248.23 g/mol . This compound is a derivative of xylopyranoside, a sugar molecule, and is characterized by the presence of two acetyl groups at the 2 and 4 positions of the xylopyranoside ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2,4-Di-O-acetyl-beta-D-xylopyranoside typically involves the acetylation of methyl beta-D-xylopyranoside. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the acetylation is complete.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl2,4-Di-O-acetyl-beta-D-xylopyranoside can undergo various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield methyl beta-D-xylopyranoside.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Reagents like alcohols or amines in the presence of catalysts.

Major Products Formed

    Hydrolysis: Methyl beta-D-xylopyranoside.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2,4-Di-O-acetyl-beta-D-xylopyranoside is a derivative of xylopyranoside that contains two acetyl groups at the 2 and 4 positions of its beta-D-xylopyranoside structure. It is used in biochemical applications and interacts with biological systems.

Applications

  • Biochemical Research Methyl 2,4-Di-O-acetyl-beta-D-xylopyranoside is utilized in biochemical research for studying glycosidic linkages. It is often used in glycosylation reactions and as a substrate in enzymatic studies because of its structural properties.
  • Stimulation of Fungal Growth Methyl 2,4-Di-O-acetyl-beta-D-xylopyranoside can stimulate the growth of certain fungi, such as Schizophyllum commune, suggesting it may act as a growth factor in fungal biology.
  • Enzyme Interaction Studies Interaction studies have shown that Methyl 2,4-Di-O-acetyl-beta-D-xylopyranoside can act as a substrate for various enzymes, such as acetylxylan esterase from Schizophyllum commune. These studies highlight its importance in understanding enzyme mechanisms and substrate specificity.
  • Drug Development Methyl 2,4-di-O-acetyl-b-D-xylopyranoside is a valuable compound that can be used to develop drugs for cancer research .

Comparison with Related Compounds

Methyl 2,4-Di-O-acetyl-beta-D-xylopyranoside has a specific acetylation pattern at positions 2 and 4, influencing its reactivity and biological activity.

Compound NameStructural FeaturesUnique Aspects
Methyl beta-D-XylopyranosideNo acetyl groupsBasic form without modifications
Methyl 2-O-Acetyl-beta-D-xylopyranosideOne acetyl group at position 2Less steric hindrance compared to diacetate
Methyl 3,4-di-O-Acetyl-beta-D-xylopyranosideAcetyl groups at positions 3 and 4Different regioselectivity affecting activity
Methyl 2,3-di-O-Acetyl-beta-D-xylopyranosideAcetyl groups at positions 2 and 3Altered enzymatic interactions

Acetylxylan Esterases

Mechanism of Action

The mechanism of action of Methyl2,4-Di-O-acetyl-beta-D-xylopyranoside involves its interaction with specific molecular targets, such as enzymes. The acetyl groups can influence the compound’s binding affinity and specificity towards these targets, thereby modulating its biological activity. The pathways involved may include enzymatic hydrolysis and subsequent metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl2,4-Di-O-acetyl-beta-D-xylopyranoside is unique due to its specific acetylation pattern, which can influence its reactivity and interactions with other molecules. This distinct structure allows for targeted applications in various fields, including drug development and biochemical research.

Biological Activity

Methyl 2,4-di-O-acetyl-beta-D-xylopyranoside (MDX) is a derivative of xylopyranose that has garnered attention for its biological activities, particularly in the fields of microbiology and enzymology. This article provides a comprehensive overview of the biological activities associated with MDX, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

MDX is characterized by its acetylation at the 2 and 4 positions of the xylopyranoside structure. This modification enhances its solubility and reactivity, making it a valuable compound for various biological applications.

1. Antimicrobial Activity

MDX has demonstrated significant antimicrobial properties against various pathogens. A study highlighted its efficacy against fungi such as Candida albicans and bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these microorganisms were recorded, illustrating the compound's potential as an antimicrobial agent.

MicroorganismMIC (μg/mL)
Candida albicans64
Candida glabrata128
Staphylococcus aureus32
Escherichia coli16

These results suggest that MDX could be further explored as a therapeutic agent in treating infections caused by these pathogens .

2. Enzymatic Interactions

Research indicates that MDX interacts with various enzymes, notably xylanases. For example, the acetylation pattern of MDX influences its susceptibility to deacetylation by acetylxylan esterase from Streptomyces lividans. The study found that modifications at the hydroxyl groups significantly affect the rate of deacetylation, which is crucial for understanding its metabolic pathways and potential applications in biotechnology .

3. Growth Stimulation of Fungi

MDX has been shown to stimulate the growth of certain fungi, such as Schizophyllum commune. This property may have implications for agricultural applications or biotechnological processes where fungal growth is desirable .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of MDX against clinical isolates from patients with skin infections. The compound exhibited potent activity against both methicillin-resistant (MRSA) and methicillin-sensitive (MSSA) strains of Staphylococcus aureus, with MIC values ranging from 16 to 32 μg/mL. This underscores its potential utility in clinical settings where antibiotic resistance is a concern .

Case Study 2: Enzymatic Activity

In another investigation, MDX was assessed for its role as a substrate for xylanases. The study revealed that the presence of acetyl groups significantly altered the enzyme's activity profile, suggesting that MDX could serve as a model compound for studying enzyme specificity and kinetics in carbohydrate-active enzymes .

Properties

Molecular Formula

C10H16O7

Molecular Weight

248.23 g/mol

IUPAC Name

(5-acetyloxy-4-hydroxy-6-methoxyoxan-3-yl) acetate

InChI

InChI=1S/C10H16O7/c1-5(11)16-7-4-15-10(14-3)9(8(7)13)17-6(2)12/h7-10,13H,4H2,1-3H3

InChI Key

IQLDLDAVSNIHGI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1COC(C(C1O)OC(=O)C)OC

Origin of Product

United States

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